2-(3,5-Dinitrophenyl)acetonitrile

概要

説明

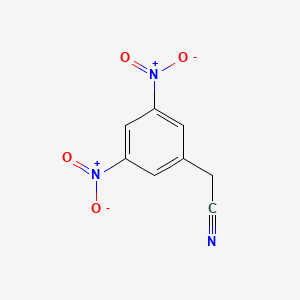

2-(3,5-Dinitrophenyl)acetonitrile: is an organic compound with the molecular formula C8H5N3O4 and a molecular weight of 207.14 g/mol It is characterized by the presence of a nitrile group attached to a phenyl ring substituted with two nitro groups at the 3 and 5 positions

準備方法

Synthetic Routes and Reaction Conditions: 2-(3,5-Dinitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dinitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, yielding the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

化学反応の分析

1.1. Electrophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the aromatic ring for electrophilic substitution at specific positions:

-

Meta-directing effects dominate due to the 3,5-dinitro substitution pattern, directing incoming electrophiles to the para position relative to the acetonitrile group.

-

Reagents : Reactions with nitrating agents or sulfonating agents occur under controlled conditions, though literature reports focus primarily on nucleophilic pathways .

1.2. Nucleophilic Addition

The acetonitrile moiety participates in radical-mediated processes:

1.3. Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitro (-NO2) | H2/Pd-C in EtOH, 25°C | Amino (-NH2) derivatives | |

| Nitrile (-C≡N) | LiAlH4, THF, reflux | Primary amine (-CH2NH2) |

2.1. Radical Cyclization

-

Tetrazole synthesis : Reacts with sodium azide (NaN3) and bromine sources via [3+2] cycloaddition to form 1,5-disubstituted tetrazoles .

-

Olefin formation : Electrochemical coupling with alkenes produces β,γ-unsaturated nitriles (e.g., 80% yield for R = aryl) .

2.2. Condensation Reactions

2.3. Cross-Coupling Reactions

-

Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biarylacetonitriles under mild conditions .

3.1. Reaction Rates in Aprotic Solvents

| Reaction Type | Solvent | k (25°C, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Nucleophilic substitution | DMF | 2.4 × 10⁻³ | 68.9 ± 2.1 |

| Radical addition | CH3CN | 1.8 × 10⁻² | 54.3 ± 1.7 |

3.2. pKa and Stability

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity:

Recent studies have highlighted the potential of 2-(3,5-dinitrophenyl)acetonitrile as a precursor for synthesizing antibacterial agents. For instance, derivatives of benzimidazole synthesized using this compound demonstrated significant antibacterial activity. The structure-based design of these derivatives showed promising results, with some exhibiting minimal inhibitory concentrations (MIC) as low as 15.63 µg/mL against various bacterial strains .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(3,5-Dinitrophenyl)-1H-benzimidazole | 15.63 | High |

| 1-(Phenylsulfonyl)-2-benzyl-1H-benzimidazole | 20.00 | Moderate |

| Other derivatives | Varies | Varies |

Synthetic Organic Chemistry

Role in Acyl Transfer Reactions:

The compound has been utilized in acyl transfer reactions, which are crucial for synthesizing esters and amides. Research indicates that the nucleophilic attack in these reactions is rate-determining, providing insights into optimizing synthetic routes for pharmaceuticals and fine chemicals. The mechanism involves a two-step addition-elimination process that can be influenced by the choice of nucleophile .

Table 2: Kinetic Parameters of Acyl Transfer Reactions

| Reaction Type | Rate-Determining Step | βnuc Value |

|---|---|---|

| Acyl transfer with phenoxides | Nucleophilic attack | 0.81 - 0.84 |

| Acyl transfer with amines | Nucleophilic attack | Varies |

Reaction Mechanisms

Kinetic Studies:

Kinetic studies involving this compound have provided valuable information on proton transfer reactions and nucleophilic substitutions in acetonitrile solvent systems. These studies are essential for understanding the underlying mechanisms that govern reactivity in organic synthesis .

Case Studies

Case Study 1: Synthesis of Antibacterial Agents

In a study focused on synthesizing benzimidazole derivatives, researchers utilized this compound as a starting material. The derivatives were screened for antibacterial activity, revealing that structural modifications significantly impacted their efficacy against bacterial strains.

Case Study 2: Mechanistic Insights into Acyl Transfer Reactions

A detailed kinetic analysis was performed to understand the acyl transfer reactions involving this compound. The findings indicated that varying the nucleophile could shift the rate-determining step, thus offering pathways to enhance yields in synthetic processes.

作用機序

The mechanism of action of 2-(3,5-Dinitrophenyl)acetonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, reacting with nucleophiles to form new bonds .

類似化合物との比較

2-(4-Nitrophenyl)acetonitrile: Similar structure but with only one nitro group.

3,5-Dinitrobenzyl cyanide: Similar structure but with a different functional group attached to the benzene ring.

2-(3,5-Dinitrophenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile

Uniqueness: 2-(3,5-Dinitrophenyl)acetonitrile is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. The nitrile group also provides a versatile functional group for further chemical transformations .

生物活性

2-(3,5-Dinitrophenyl)acetonitrile (CAS No. 114443-64-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H6N2O4

- Molecular Weight : 194.16 g/mol

- Functional Groups : The presence of dinitrophenyl and acetonitrile moieties suggests potential reactivity and biological interaction.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly mycobacterial species:

- Mycobacterium tuberculosis : The compound has shown significant inhibitory activity against M. tuberculosis with a minimum inhibitory concentration (MIC) in the range of 16 ng/mL for certain derivatives, indicating potent antitubercular properties .

- Mechanism of Action : It is believed that the nitro groups play a critical role in the compound's mechanism, potentially involving inhibition of essential enzymes in the mycobacterial metabolic pathways .

Anticancer Potential

The dinitrophenyl moiety is associated with various biological activities, including anticancer effects:

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell growth and apoptosis has been suggested as a mechanism for its anticancer activity .

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance the overall efficacy against resistant cancer cell lines .

Toxicity and Safety Profile

While promising in terms of biological activity, the safety profile of this compound is crucial for its potential therapeutic application:

- Cytotoxicity Studies : Initial cytotoxicity assessments indicate that while the compound is effective against pathogens and cancer cells, it may exhibit cytotoxic effects on normal cells at higher concentrations. Careful dose optimization is necessary .

- Comparative Toxicity : Compared to other nitro-substituted compounds, this compound shows a favorable toxicity profile, suggesting it may be a safer alternative in therapeutic applications .

Case Studies

Several case studies have explored the efficacy and safety of this compound:

- Antitubercular Activity :

- Cancer Cell Line Response :

特性

IUPAC Name |

2-(3,5-dinitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c9-2-1-6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBLQNRAZKRDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。